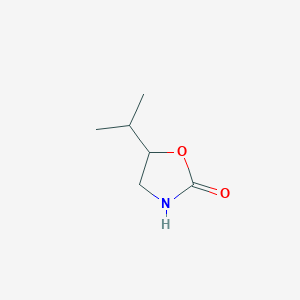
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol” is a chemical compound with the molecular formula C8H9ClO . It is also known as ®-1-(4-Chlorophenyl)ethanol or ®-4-Chloro-α-methylbenzyl Alcohol . The compound is a colorless to light yellow clear liquid .
Physical And Chemical Properties Analysis
“1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol” is a liquid at 20 degrees Celsius .Applications De Recherche Scientifique
Fungicidal Activity : A study by Kuzenkov and Zakharychev (2009) synthesized a series of compounds, including substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which demonstrated fungicidal activity. This suggests a potential application of similar compounds in pharmacological and agrochemical domains (Kuzenkov & Zakharychev, 2009).
Antipsychotic Potential : Research by Wise et al. (1987) explored compounds structurally related to "1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol", revealing potential antipsychotic properties without interacting with dopamine receptors, unlike traditional antipsychotics. This indicates its possible use in developing new antipsychotic medications (Wise et al., 1987).
Metabolic Pathway Studies : Gold and Brunk (1984) investigated the metabolism of related compounds, providing insight into the metabolic pathways and possible biotransformation processes in vivo (Gold & Brunk, 1984).
Anticonvulsant Activity : Scott et al. (1993) studied compounds including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, showing significant anticonvulsant effects. This suggests potential applications in treating seizure disorders (Scott et al., 1993).
Chemical Synthesis : Zekri, Fareghi‐Alamdari, and Momeni-Fard (2020) demonstrated a new efficient protocol for synthesizing ketamine, a compound structurally related to "1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol", indicating the potential for developing improved synthetic routes for related compounds (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).
Benzodiazepine Receptor Studies : Torres et al. (1999) explored the anti-inflammatory effects of compounds including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, which could provide insights into the role of peripheral benzodiazepine receptors in inflammatory responses (Torres et al., 1999).
Photoreceptor and Respiratory Electron Flow Studies : Matringe and Scalla (1987) investigated the effects of compounds such as acifluorfen-methyl on cultured soybean cells, revealing the involvement of photoreceptors and respiratory electron flow in cell reactions to certain compounds (Matringe & Scalla, 1987).
Safety and Hazards
This compound can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol involves the reaction of 4-chlorobenzaldehyde with methylamine to form 4-chlorophenyl-methylamine, which is then reacted with ethylene oxide to form 1-(4-chlorophenyl)-2-(methylamino)ethanol.", "Starting Materials": [ "4-chlorobenzaldehyde", "methylamine", "ethylene oxide" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with excess methylamine in ethanol solvent at reflux temperature to form 4-chlorophenyl-methylamine.", "Step 2: The resulting 4-chlorophenyl-methylamine is then reacted with ethylene oxide in ethanol solvent at reflux temperature to form 1-(4-chlorophenyl)-2-(methylamino)ethanol.", "Step 3: The product is then purified by recrystallization or column chromatography." ] } | |
Numéro CAS |
40587-06-2 |
Nom du produit |
1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol |
Formule moléculaire |
C9H12ClNO |
Poids moléculaire |
185.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



